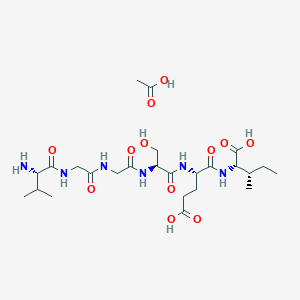
C-Reactive Protein (CRP) 77-82 acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C-Reactive Protein (CRP) 77-82 acetate is a fragment of the C-Reactive Protein, specifically the 77-82 amino acid sequence. C-Reactive Protein is a well-known marker of inflammation and is associated with cardiovascular risk. It is an annular, pentameric protein found in blood plasma, and its circulating concentrations rise in response to inflammation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C-Reactive Protein (CRP) 77-82 acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
C-Reactive Protein (CRP) 77-82 acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .
科学的研究の応用
C-Reactive Protein (CRP) 77-82 acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying protein folding and interactions.
Biology: Investigated for its role in inflammation and immune response.
Medicine: Explored as a potential biomarker for cardiovascular diseases and other inflammatory conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
作用機序
C-Reactive Protein (CRP) 77-82 acetate exerts its effects through its interaction with specific molecular targets and pathways. The primary mechanism involves binding to phosphocholine on the surface of dead or dying cells and some types of bacteria. This binding activates the complement system, leading to the clearance of these cells and pathogens. Additionally, the dissociation of pentameric CRP into monomeric CRP enhances its pro-inflammatory activities .
類似化合物との比較
Similar Compounds
Serum Amyloid P Component (SAP): Another member of the pentraxin family, involved in amyloidosis.
Pentraxin 3 (PTX3): A long pentraxin involved in innate immunity.
Neuronal Pentraxin (NPTX): Involved in synaptic plasticity and neuroprotection.
Uniqueness
C-Reactive Protein (CRP) 77-82 acetate is unique due to its specific amino acid sequence and its role as a fragment of the larger C-Reactive Protein. This fragment retains the ability to bind phosphocholine and activate the complement system, making it a valuable tool for studying inflammation and immune response .
特性
分子式 |
C25H44N6O12 |
|---|---|
分子量 |
620.6 g/mol |
IUPAC名 |
acetic acid;(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C23H40N6O10.C2H4O2/c1-5-12(4)19(23(38)39)29-20(35)13(6-7-17(33)34)28-21(36)14(10-30)27-16(32)9-25-15(31)8-26-22(37)18(24)11(2)3;1-2(3)4/h11-14,18-19,30H,5-10,24H2,1-4H3,(H,25,31)(H,26,37)(H,27,32)(H,28,36)(H,29,35)(H,33,34)(H,38,39);1H3,(H,3,4)/t12-,13-,14-,18-,19-;/m0./s1 |
InChIキー |
SXSHPJRXGKYMAL-XBJUJGLBSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)N.CC(=O)O |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(C(C)C)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19S)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14771559.png)
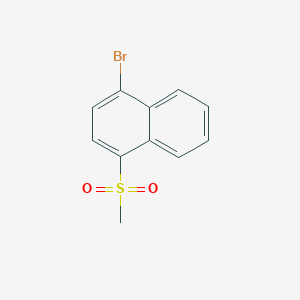
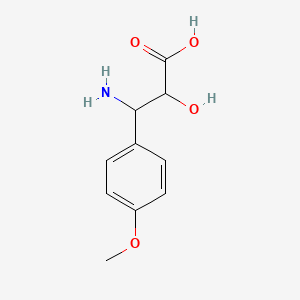



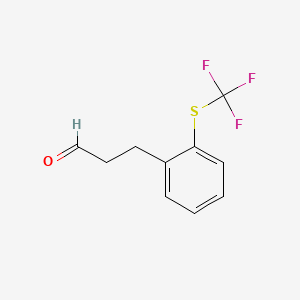
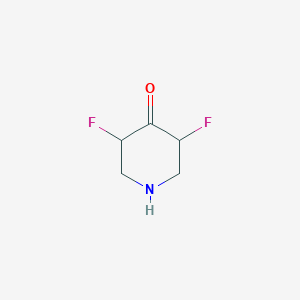
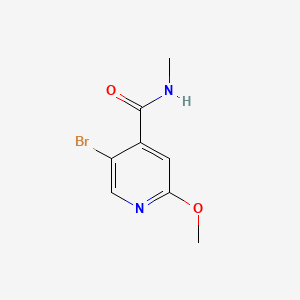
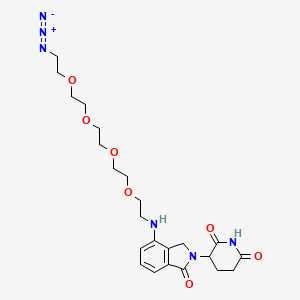
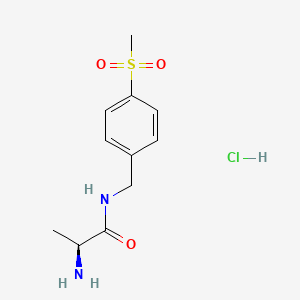
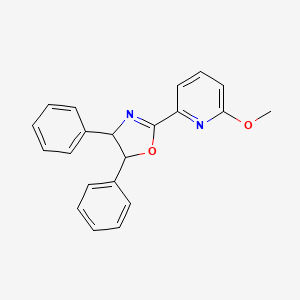
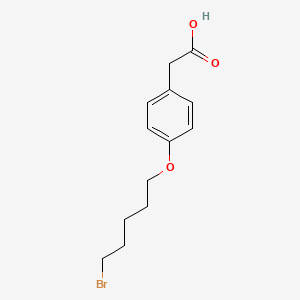
![7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14771638.png)
